molecular formula C9H11ClO3 B13994315 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one CAS No. 231297-30-6

2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B13994315
CAS No.: 231297-30-6
M. Wt: 202.63 g/mol
InChI Key: OCUALUBSTKFYKM-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one is an organic compound that features a furan ring substituted with a chloroethanone group and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-acetylfuran and 2-chloropropan-2-ol.

    Reaction Conditions: The reaction involves the chlorination of 2-acetylfuran followed by the addition of 2-chloropropan-2-ol under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative.

Scientific Research Applications

2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one: can be compared with other furan derivatives such as 2-acetylfuran and 2-chlorofuran.

    Unique Features: The presence of both a chloro and hydroxypropan-2-yl group makes this compound unique compared to other furan derivatives, providing distinct chemical and biological properties.

Properties

CAS No.

231297-30-6

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

2-chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C9H11ClO3/c1-9(2,12)6-3-4-13-8(6)7(11)5-10/h3-4,12H,5H2,1-2H3

InChI Key

OCUALUBSTKFYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(OC=C1)C(=O)CCl)O

Origin of Product

United States

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